2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound that features a thiazolidine ring, an imidazole moiety, and a phenylpropylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multi-step organic reactions. One common approach is the condensation of a thiazolidine-2,4-dione derivative with a phenylpropylidene compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Possible use in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the thiazolidine ring can interact with various biological molecules. These interactions can modulate enzyme activity, inhibit microbial growth, or alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole moiety and have similar antimicrobial properties.
Thiazolidine Derivatives: Compounds such as pioglitazone and rosiglitazone, used in diabetes treatment, share the thiazolidine ring structure
Uniqueness
What sets 2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide apart is the combination of the thiazolidine and imidazole moieties, which provides a unique set of chemical and biological properties. This dual functionality can be leveraged in various applications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C20H20N4O3S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C20H20N4O3S/c25-18(22-10-5-12-23-13-11-21-15-23)14-24-19(26)17(28-20(24)27)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11,13,15H,5,10,12,14H2,(H,22,25)/b8-4+,17-9- |
InChI Key |
HDEORQQKVLYKBB-FZAQZHIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CC(=O)NCCCN3C=CN=C3 |
Origin of Product |
United States |
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